2-phenoxy-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide
Description
2-Phenoxy-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide is a heterocyclic amide featuring a pyrimidine-substituted imidazole core linked via an ethyl spacer to a propanamide group with a phenoxy substituent.
Properties
IUPAC Name |
2-phenoxy-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-14(25-15-6-3-2-4-7-15)18(24)22-11-13-23-12-10-21-17(23)16-19-8-5-9-20-16/h2-10,12,14H,11,13H2,1H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHFVUBYDUWSCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C=CN=C1C2=NC=CC=N2)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine and imidazole intermediates, followed by their coupling with a phenoxypropanamide derivative. The reaction conditions often include the use of organic solvents such as ethanol or dimethylformamide (DMF), and catalysts like triethylamine (TEA) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-phenoxy-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine and imidazole moieties are known to bind to active sites of enzymes, potentially inhibiting their activity. This compound may also modulate signaling pathways by interacting with cellular receptors .
Comparison with Similar Compounds
Structural Analogues
a. Pyrazine vs. Pyrimidine Derivatives
Pyrimidine (a six-membered ring with two nitrogen atoms at positions 1 and 3) is more electron-deficient than pyrazine (two nitrogen atoms at positions 1 and 4), which may alter binding affinity in biological targets. No direct data are available for comparison, but such substitutions often impact solubility and metabolic stability .
b. Benzimidazole-Isoxazole Derivatives
Compound 8 (2-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide) replaces the pyrimidine-imidazole core with benzimidazole and substitutes phenoxy with isoxazole. Key differences include:
- IR Spectroscopy : NHCO stretch at 3265 cm⁻¹ and CO stretch at 1678 cm⁻¹, comparable to typical amide signals .
- NMR : Aromatic protons resonate at δ 7.00–7.30 ppm, distinct from pyrimidine-derived compounds due to electronic effects .
c. Aryl Thiazole-Triazole Acetamides
Compounds 9a–9e (e.g., 9c) feature triazole-thiazole-aryl scaffolds instead of imidazole-pyrimidine. These exhibit:
- Higher Melting Points : Ranging 180–220°C, suggesting stronger intermolecular forces (e.g., hydrogen bonding via triazole) .
Physicochemical Properties
- Melting Points : The target compound’s melting point is unreported, but pyrimidine derivatives typically exhibit moderate melting points (150–200°C) due to planar aromatic systems.
- Spectroscopy : Similar NHCO stretches (~1670–1680 cm⁻¹) across amide derivatives confirm structural consistency .
Biological Activity
The compound 2-phenoxy-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound consists of a phenoxy group attached to a propanamide backbone, with a pyrimidine and imidazole moiety contributing to its pharmacological properties. The synthesis typically involves multi-step reactions that can include condensation and cyclization processes, similar to those used for other imidazole derivatives.
General Synthesis Steps:
- Formation of the Imidazole Ring : Utilizing appropriate precursors such as pyrimidine derivatives.
- Coupling Reaction : The imidazole is then coupled with a phenoxy group through an amide bond formation.
- Purification : The final product is purified using techniques like recrystallization or chromatography.
Antiviral Properties
Recent studies have indicated that imidazole derivatives exhibit antiviral activity, particularly against dengue virus (DENV). For instance, compounds structurally related to our target compound have shown promising results as inhibitors of the DENV NS2B-NS3 protease, which is crucial for viral replication.
| Compound | IC50 (μM) | Binding Energy (kcal/mol) |
|---|---|---|
| 3e | 54.8 | -8.5 |
| 3k | 71.9 | -8.4 |
| Quercetin | 104.8 | -7.2 |
This table highlights the comparative potency of related compounds, suggesting that the target compound may also share similar antiviral mechanisms.
Anticancer Activity
Imidazole derivatives are recognized for their anticancer properties. The compound's structural components suggest potential interactions with key cellular pathways involved in tumorigenesis. Studies have demonstrated that imidazole-based compounds can induce apoptosis in cancer cells and inhibit proliferation.
Case Study Example:
A study on tetrasubstituted imidazoles indicated significant cytotoxic effects against various cancer cell lines, suggesting that our compound may exhibit similar activities due to its structural features.
The proposed mechanism of action for the biological activity of this compound includes:
- Inhibition of Key Enzymes : By mimicking natural substrates, the compound may inhibit proteases essential for viral replication.
- Induction of Apoptosis : Through modulation of signaling pathways such as the PI3K/Akt pathway, leading to increased apoptosis in cancer cells.
- Antioxidant Activity : Some imidazole derivatives have shown potential antioxidant properties, which can contribute to their therapeutic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
